molecular formula C14H20ClN3O B12474334 N-(5-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide

N-(5-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B12474334
M. Wt: 281.78 g/mol
InChI Key: SRQVUJHQYJCDNR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted phenyl ring and a piperazine moiety, which are connected via an acetamide linkage. Compounds of this type are often investigated for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 4-methylpiperazine.

    Acylation Reaction: The 5-chloro-2-methylaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(5-chloro-2-methylphenyl)chloroacetamide.

    Nucleophilic Substitution: The N-(5-chloro-2-methylphenyl)chloroacetamide is then reacted with 4-methylpiperazine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the methyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include hydroxylated derivatives or N-oxides.

    Reduction: Reduced forms of the acetamide, such as amines.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Potential therapeutic agent for various conditions, subject to further research.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, compounds of this type may interact with receptors or enzymes, modulating their activity. The piperazine moiety often plays a key role in binding to biological targets, while the phenyl ring and acetamide linkage contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(5-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide

Uniqueness

N-(5-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 4-methylpiperazine moiety also contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C14H20ClN3O/c1-11-3-4-12(15)9-13(11)16-14(19)10-18-7-5-17(2)6-8-18/h3-4,9H,5-8,10H2,1-2H3,(H,16,19)

InChI Key

SRQVUJHQYJCDNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C

Origin of Product

United States

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